molecular formula C15H20ClNO3 B2918557 3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride CAS No. 1217225-09-6

3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride

Cat. No.: B2918557
CAS No.: 1217225-09-6
M. Wt: 297.78
InChI Key: HGVHXTHSAQFNLQ-UHFFFAOYSA-N
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Description

3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride is an organic compound known for its involvement in various chemical reactions and its utility in scientific research. This compound belongs to a class of molecules that can be used in synthetic chemistry, biology, and medicinal studies due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride typically involves a multi-step process:

  • Starting Material: : The synthesis often starts with commercially available 2-(2-hydroxyethoxy)benzaldehyde.

  • Formation of Intermediate: : A Grignard reaction may be used to introduce the pyrrolidinyl group, forming an intermediate compound.

  • Coupling Reaction: : This intermediate can then undergo a coupling reaction with acrylate derivatives to form the final product.

  • Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using automated reactors and optimized conditions to ensure high yield and purity. These methods often involve:

  • Continuous flow reactions for improved efficiency.

  • Advanced purification techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride undergoes several types of chemical reactions:

  • Oxidation: : This compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of ketone or aldehyde derivatives.

  • Reduction: : Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

  • Substitution: : Nucleophilic substitution reactions are common, where the pyrrolidinyl group can be replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, acidic or basic conditions.

  • Reduction: : Lithium aluminum hydride, dry ether solvents.

  • Substitution: : Alkyl halides, aprotic solvents like dimethylformamide.

Major Products

  • Oxidation: : Formation of ketones or aldehydes.

  • Reduction: : Formation of primary or secondary alcohols.

  • Substitution: : Variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of more complex organic molecules.

  • Acts as a ligand in coordination chemistry.

Biology

  • Investigated for its potential role in enzyme inhibition and receptor modulation.

Medicine

  • Explored as a potential candidate for drug development due to its bioactive properties.

Industry

  • Utilized in the production of polymers and advanced materials due to its unique functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-[2-(Morpholin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride: : A similar compound with a morpholine ring instead of pyrrolidine.

  • 3-{2-[2-(Piperidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride: : Contains a piperidine ring in place of pyrrolidine.

Uniqueness

  • The pyrrolidinyl group in 3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride provides distinct steric and electronic properties, leading to unique reactivity and interactions compared to its analogs.

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Properties

IUPAC Name

3-[2-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3.ClH/c17-15(18)8-7-13-5-1-2-6-14(13)19-12-11-16-9-3-4-10-16;/h1-2,5-8H,3-4,9-12H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVHXTHSAQFNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC=C2C=CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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